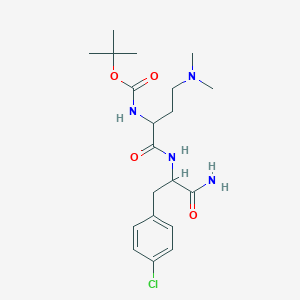
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2, commonly known as DAPT, is a small molecule drug that has been widely used in scientific research for its ability to inhibit the activity of γ-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease.
Wirkmechanismus
DAPT acts as a competitive inhibitor of γ-secretase by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, resulting in reduced production of Aβ peptides and Notch intracellular domain (NICD), which are the downstream products of γ-secretase cleavage.
Biochemical and Physiological Effects:
DAPT has been shown to reduce the production of Aβ peptides in vitro and in vivo, leading to a decrease in amyloid plaque formation and improved cognitive function in animal models of Alzheimer's disease. DAPT has also been shown to affect the Notch signaling pathway, leading to altered cell differentiation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DAPT is its high specificity and potency for inhibiting γ-secretase activity. It has been shown to be effective in reducing Aβ peptide production at low concentrations, making it a useful tool for studying the role of γ-secretase in various biological processes. However, DAPT has some limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the use of DAPT in scientific research. One area of interest is the development of more potent and specific γ-secretase inhibitors for the treatment of Alzheimer's disease. Another area of interest is the study of the role of γ-secretase in other biological processes, such as cancer and inflammation. Additionally, the use of DAPT in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Synthesemethoden
DAPT can be synthesized through a series of chemical reactions starting from commercially available materials. The synthesis involves the protection of the amine group on the diaminobutyric acid (Dab) residue with a Boc (tert-butyloxycarbonyl) group, followed by the coupling of the protected Dab with a protected phenylalanine (Phe) residue. The final step involves deprotection of the Boc group to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
DAPT has been extensively used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to inhibit the cleavage of amyloid precursor protein (APP) by γ-secretase, thereby reducing the production of amyloid-beta (Aβ) peptides, which are known to accumulate in the brains of Alzheimer's disease patients. DAPT has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation and proliferation.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-(dimethylamino)-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN4O4/c1-20(2,3)29-19(28)24-15(10-11-25(4)5)18(27)23-16(17(22)26)12-13-6-8-14(21)9-7-13/h6-9,15-16H,10-12H2,1-5H3,(H2,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRWFLPOCKJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7430537.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B7430547.png)
![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)
![methyl 2-[(5-tert-butyl-1H-indole-2-carbonyl)amino]-2-(3-chloro-4-methoxyphenyl)acetate](/img/structure/B7430582.png)
![Tert-butyl 5-[[1-[(4-methoxyphenyl)methyl]azetidine-2-carbonyl]amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7430584.png)
![N-(4-acetamidophenyl)-2-[1-(2-chlorophenyl)ethyl-(3-hydroxybutyl)amino]acetamide](/img/structure/B7430593.png)
![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![methyl (3S,4R)-4-(4-methoxyphenyl)-1-[(1-methylsulfonylpyrrolidin-3-yl)carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7430623.png)
![methyl 6-[[1-(2-fluorophenyl)pyrrolidine-3-carbonyl]amino]-1H-benzimidazole-2-carboxylate](/img/structure/B7430634.png)
![Ethyl 1-[4-[[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430638.png)
